3-methyl-5-propan-2-yloxy-5H-furan-2-one
Description
3-Methyl-5-propan-2-yloxy-5H-furan-2-one is a γ-lactone featuring a furanone core substituted with a methyl group at position 3 and a propan-2-yloxy (isopropoxy) group at position 5. This compound belongs to the class of oxygenated heterocycles, which are pivotal in medicinal chemistry and material science due to their diverse reactivity and biological activities. The propan-2-yloxy group, an ether substituent, enhances lipophilicity and metabolic stability compared to hydroxyl or ester analogs, making it a promising candidate for pharmaceutical and agrochemical applications .
Properties
CAS No. |
58089-88-6 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-methyl-2-propan-2-yloxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O3/c1-5(2)10-7-4-6(3)8(9)11-7/h4-5,7H,1-3H3 |
InChI Key |
FUNLONLUQRDVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC1=O)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 3-methyl-5-propan-2-yloxy-5H-furan-2-one and similar furanone derivatives:
| Compound Name | Substituents (Position) | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | Methyl (C3), Propan-2-yloxy (C5) | Ether, Lactone | Enhanced lipophilicity, ether stability |
| 3-Acetyl-5-methylfuran-2(5H)-one | Acetyl (C3), Methyl (C5) | Ketone, Lactone | Electrophilic carbonyl for reactions |
| (5R)-3-Methyl-5-phenylfuran-2(5H)-one | Methyl (C3), Phenyl (C5) | Aromatic ring, Lactone | Aromatic π-π interactions |
| 5-Hydroxy-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-one | Hydroxy (C5), Alkenyl (C3) | Alcohol, Dihydrofuranone | Unsaturated side chain for cycloadditions |
| Dihydro-3-hydroxy-4-methyl-5-(1-methylethyl)-2(3H)-furanone | Hydroxy (C3), Methyl (C4), Isopropyl (C5) | Alcohol, Dihydrofuranone | Polar, hydrogen-bonding capability |
Key Observations :
- Ether vs. Hydroxy Groups : The propan-2-yloxy group in the target compound reduces polarity compared to hydroxy-substituted analogs (e.g., ), improving membrane permeability but limiting hydrogen-bonding interactions .
- Aromatic vs.
- Reactivity : The acetyl group in 3-acetyl-5-methylfuran-2(5H)-one enables nucleophilic additions, while the propan-2-yloxy group offers stability against hydrolysis.
Physicochemical Properties
| Property | This compound | 3-Acetyl-5-methylfuran-2(5H)-one | (5R)-3-Methyl-5-phenylfuran-2(5H)-one |
|---|---|---|---|
| LogP (Predicted) | ~1.8 | ~0.9 | ~2.5 |
| Water Solubility | Low | Moderate | Very low |
| Thermal Stability | High (ether resistance to hydrolysis) | Moderate (ketone reactivity) | High (aromatic stabilization) |
Insights :
- The propan-2-yloxy group increases LogP compared to acetyl analogs, favoring lipid-rich environments .
- Phenyl substitution in drastically reduces solubility due to aromatic hydrophobicity.
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